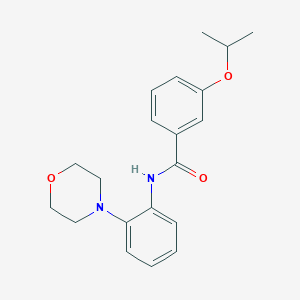![molecular formula C23H20N4O3 B278548 N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B278548.png)
N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. The compound is a benzotriazole derivative and has been found to exhibit a range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves the inhibition of PKC and activation of AMPK. PKC is a family of serine/threonine kinases that play a key role in cell signaling and regulation. Inhibition of PKC has been shown to have potential therapeutic effects in a range of diseases, including cancer and diabetes. Activation of AMPK, on the other hand, is known to play a key role in the regulation of energy metabolism and has been shown to have potential therapeutic effects in diseases such as diabetes and cardiovascular disease.
Biochemical and Physiological Effects:
In addition to its effects on PKC and AMPK, N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has also been found to exhibit other biochemical and physiological effects. For example, the compound has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in these cells. It has also been found to have anti-inflammatory effects and to inhibit the production of reactive oxygen species (ROS), which can cause oxidative damage to cells and tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide for lab experiments is its potential as a drug candidate. The compound has been shown to exhibit a range of biochemical and physiological effects that make it a promising candidate for the development of drugs for the treatment of various diseases. However, there are also some limitations to using the compound in lab experiments. For example, the compound may exhibit different effects in different cell types or under different experimental conditions, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One area of research could focus on the development of the compound as a drug candidate for the treatment of specific diseases, such as cancer or diabetes. Another area of research could focus on elucidating the precise mechanism of action of the compound, including its effects on PKC and AMPK. Additionally, future research could investigate the potential side effects of the compound and ways to mitigate these effects. Finally, research could focus on identifying other compounds that exhibit similar effects to N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide, which could lead to the development of new drug candidates with improved efficacy and safety profiles.
Conclusion:
N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a promising compound with potential applications in scientific research, particularly in the field of drug discovery. The compound has been found to exhibit a range of biochemical and physiological effects, including inhibition of PKC and activation of AMPK. While there are some limitations to using the compound in lab experiments, there are also several potential future directions for research on the compound, including the development of the compound as a drug candidate for the treatment of specific diseases, elucidating its mechanism of action, and identifying other compounds with similar effects.
Synthesemethoden
The synthesis of N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves the reaction of 6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazole-5-carboxylic acid with 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in a solvent such as dimethylformamide (DMF) or dichloromethane (DCM) at room temperature for several hours. The resulting product is then purified using column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been found to have potential applications in scientific research, particularly in the field of drug discovery. The compound has been shown to exhibit a range of biochemical and physiological effects, including inhibition of protein kinase C (PKC) and activation of adenosine monophosphate-activated protein kinase (AMPK). These effects make the compound a promising candidate for the development of drugs for the treatment of various diseases, including cancer, diabetes, and cardiovascular disease.
Eigenschaften
Produktname |
N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
|---|---|
Molekularformel |
C23H20N4O3 |
Molekulargewicht |
400.4 g/mol |
IUPAC-Name |
N-[6-methyl-2-(4-methylphenyl)benzotriazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
InChI |
InChI=1S/C23H20N4O3/c1-14-3-6-17(7-4-14)27-25-19-11-15(2)18(13-20(19)26-27)24-23(28)16-5-8-21-22(12-16)30-10-9-29-21/h3-8,11-13H,9-10H2,1-2H3,(H,24,28) |
InChI-Schlüssel |
FQDWPCLZEAIBDL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C4=CC5=C(C=C4)OCCO5)C |
Kanonische SMILES |
CC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C4=CC5=C(C=C4)OCCO5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,3-dichloro-N-{[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl}benzamide](/img/structure/B278465.png)
![2-bromo-N-{[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl}benzamide](/img/structure/B278466.png)
![N-[(5-iodopyridin-2-yl)carbamothioyl]-2,2-dimethylpropanamide](/img/structure/B278467.png)
![3-chloro-4-methyl-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B278471.png)
![2,5-dichloro-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B278472.png)
![2-Chloro-N-[4-(3-chloro-benzoylamino)-phenyl]-nicotinamide](/img/structure/B278474.png)
![2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B278476.png)
![N-{[3-methoxy-4-(pentanoylamino)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide](/img/structure/B278478.png)

![4-tert-butyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B278481.png)
![N-[4-(isobutyrylamino)-2-methoxyphenyl]pentanamide](/img/structure/B278485.png)
![N-[4-(butanoylamino)-2-methoxyphenyl]pentanamide](/img/structure/B278486.png)
![N-[4-(acetylamino)-2-methoxyphenyl]pentanamide](/img/structure/B278487.png)
![N-[3-(isobutyrylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B278492.png)